molecular formula C19H24N4O2S B2791701 N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide CAS No. 941992-41-2

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2791701
CAS No.: 941992-41-2
M. Wt: 372.49
InChI Key: SJTKUTLSYZXANQ-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide is a complex organic compound characterized by its unique thienopyrazole structure

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-11(2)8-20-18(24)19(25)21-17-14-9-26-10-15(14)22-23(17)16-6-5-12(3)7-13(16)4/h5-7,11H,8-10H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKUTLSYZXANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrazole core, followed by the introduction of the dimethylphenyl and oxamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex compounds with desired properties.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit antimicrobial activity. Studies have shown that compounds similar to N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide can inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have demonstrated its potential to induce apoptosis in cancer cell lines.

Medicine

  • Therapeutic Applications : The compound is being explored for its anti-inflammatory effects. It has shown promise in preclinical models for treating conditions such as arthritis and other inflammatory diseases.

Industrial Applications

  • Advanced Materials Development : The unique electronic and optical properties of this compound make it suitable for developing advanced materials used in electronics and photonics.

Antimicrobial Activity Study

A study conducted on a series of thieno[3,4-c]pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the phenyl group could enhance efficacy.

Anticancer Research

In a recent investigation into the anticancer properties of thieno[3,4-c]pyrazole derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
  • N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Uniqueness

N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide stands out due to its specific oxamide functional group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable candidate for various applications.

Biological Activity

N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 374.46 g/mol

The structure includes a thieno[3,4-c]pyrazole moiety that contributes to its biological activity. The presence of the 2-(2,4-dimethylphenyl) substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the thieno[3,4-c]pyrazole scaffold often exhibit significant antimicrobial properties. For instance, studies have shown that related thienopyrimidinone derivatives possess notable antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest a strong potential for therapeutic applications in treating infections.

Anticancer Properties

Thienopyrazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines remain to be fully elucidated but are an area of active investigation.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study synthesized several thienopyrimidinone derivatives and tested their antimicrobial efficacy. Compounds with similar structural features to this compound exhibited MIC values in the low micromolar range against multiple bacterial strains .
    • The presence of amido or imino side chains was critical for enhancing antimicrobial activity.
  • Anticancer Activity :
    • In a preliminary evaluation of anticancer effects, derivatives of thieno[3,4-c]pyrazole were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM for structurally similar compounds .
    • Further investigations are needed to explore the specific pathways affected by this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamideStructureAntimicrobial activity against Gram-positive bacteria
5-(2-furanyl)-thieno[2,3-d]pyrimidinonesStructureSignificant antibacterial effects with low MIC values

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:

  • Functionalization : Introduction of substituents (e.g., 2,4-dimethylphenyl) via Suzuki coupling or nucleophilic substitution .
  • Amidation : Reaction of intermediates with ethanediamide derivatives under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Optimization : Catalysts (e.g., palladium for cross-coupling) and solvents (DMF, acetonitrile) significantly affect reaction efficiency. Yields range from 45–75% depending on purity of intermediates .
    • Validation : Thin-layer chromatography (TLC) and 1^1H/13^{13}C NMR are used to monitor reaction progress .

Q. How is the structural integrity of this compound verified, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : Confirms regiochemistry of the thienopyrazole core and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • X-ray Crystallography : Resolves bond lengths/angles in crystalline forms, critical for understanding electronic properties .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity for biological assays .

Q. What functional groups dominate its reactivity, and how do they influence biological activity?

  • Key Groups :

  • Thieno[3,4-c]pyrazole Core : Stabilizes π-π interactions with biological targets (e.g., enzyme active sites) .
  • Amide Linkages : Participate in hydrogen bonding, enhancing solubility and target affinity .
  • 2-Methylpropyl Substituent : Modulates lipophilicity, impacting membrane permeability .
    • Biological Relevance : Structural analogs show antimicrobial and anticancer activity via kinase inhibition .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final amidation step?

  • Parameters :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
  • Catalyst Screening : Copper(I) iodide or DMAP improves coupling efficiency in sterically hindered intermediates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants .
    • Case Study : A 20% yield increase was achieved using microwave-assisted synthesis for analogous thienopyrazoles .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?

  • Experimental Approaches :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KDK_D values) for kinase inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
    • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in ATP-binding pockets .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability Protocols :

  • pH-Dependent Degradation : HPLC-MS identifies hydrolytic degradation products at pH < 3 or > 8 .
  • Thermal Stability : Accelerated testing (40°C/75% RH) reveals <5% decomposition over 30 days .
    • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber glassware is recommended for storage .

Q. What computational strategies are used to predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • Tools :

  • SwissADME : Predicts bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : GROMACS models membrane permeation and protein-ligand stability .
    • Toxicity Profiling : QSAR models identify potential hepatotoxicity risks from metabolite formation .

Q. How can structural analogs resolve contradictions in reported bioactivity data (e.g., variable IC50_{50} values)?

  • Case Analysis :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times affect IC50_{50} .
  • Isomerism : Cis/trans configurations in ethanediamide linkages alter target selectivity .
    • Resolution : Cross-validate results using orthogonal assays (e.g., Western blotting for protein expression) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

  • Key Factors :

  • Cell Line Variability : Differential expression of target proteins (e.g., EGFR in A549 vs. HepG2) .
  • Impurity Artifacts : Trace solvents (e.g., DMSO residuals) in stock solutions may skew viability assays .
    • Mitigation : Use LC-MS to verify compound purity and standardize cell culture conditions .

Methodological Recommendations

  • Synthesis : Prioritize palladium-catalyzed cross-coupling for regioselective functionalization .
  • Characterization : Combine XRD and NMR for unambiguous structural assignment .
  • Biological Testing : Use SPR and ITC for mechanistic validation to reduce false positives .

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